4-[3-(dimethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[3-(DIMETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic compound with a complex structure It is characterized by the presence of a triazole ring, a dimethylamino group, and a tetrafluoroethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Dimethylamino Group: This step involves the reaction of the triazole intermediate with dimethylamine under controlled conditions.
Attachment of the Tetrafluoroethoxyphenyl Group: This step requires the use of a tetrafluoroethoxyphenyl halide, which reacts with the triazole intermediate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the tetrafluoroethoxyphenyl group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(DIMETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The dimethylamino group and the triazole ring are key functional groups that enable the compound to bind to proteins, enzymes, or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[3-(DIMETHYLAMINO)PROPYL]-5-PHENYL-4H-1,2,4-TRIAZOLE: Lacks the tetrafluoroethoxy group, making it less hydrophobic.
4-[3-(DIMETHYLAMINO)PROPYL]-5-[3-(TRIFLUOROMETHOXY)PHENYL]-4H-1,2,4-TRIAZOLE: Contains a trifluoromethoxy group instead of tetrafluoroethoxy, affecting its electronic properties.
Uniqueness
The presence of the tetrafluoroethoxy group in 4-[3-(DIMETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique hydrophobic and electronic properties, distinguishing it from similar compounds. This makes it particularly interesting for applications requiring specific interactions with hydrophobic or electron-rich environments.
Properties
Molecular Formula |
C15H18F4N4OS |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propyl]-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H18F4N4OS/c1-22(2)7-4-8-23-12(20-21-14(23)25)10-5-3-6-11(9-10)24-15(18,19)13(16)17/h3,5-6,9,13H,4,7-8H2,1-2H3,(H,21,25) |
InChI Key |
KWVRYRVBQWZKQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
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